(3-(Dibenzylamino)-4-fluorophenyl)methanol
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Overview
Description
(3-(Dibenzylamino)-4-fluorophenyl)methanol is an organic compound that features a fluorine atom, a hydroxyl group, and a dibenzylamino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Dibenzylamino)-4-fluorophenyl)methanol typically involves the reaction of 3-(dibenzylamino)-4-fluorobenzaldehyde with a reducing agent such as sodium borohydride. The reaction is carried out in a suitable solvent like methanol or ethanol under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-(Dibenzylamino)-4-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 3-(dibenzylamino)-4-fluorobenzaldehyde or 3-(dibenzylamino)-4-fluorobenzophenone.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, (3-(Dibenzylamino)-4-fluorophenyl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its specific functional groups.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (3-(Dibenzylamino)-4-fluorophenyl)methanol involves its interaction with specific molecular targets such as enzymes or receptors. The dibenzylamino group can facilitate binding to active sites, while the fluorine atom can enhance the compound’s stability and reactivity. The hydroxyl group may participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- (3-(Dibenzylamino)-4-chlorophenyl)methanol
- (3-(Dibenzylamino)-4-bromophenyl)methanol
- (3-(Dibenzylamino)-4-methylphenyl)methanol
Uniqueness
(3-(Dibenzylamino)-4-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs with different substituents. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Properties
CAS No. |
918811-74-2 |
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Molecular Formula |
C21H20FNO |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
[3-(dibenzylamino)-4-fluorophenyl]methanol |
InChI |
InChI=1S/C21H20FNO/c22-20-12-11-19(16-24)13-21(20)23(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13,24H,14-16H2 |
InChI Key |
CMHBTILNXNOUEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=C(C=CC(=C3)CO)F |
Origin of Product |
United States |
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